molecular formula C6H7FN2 B15305187 3-Fluoro-N-methylpyridin-4-amine

3-Fluoro-N-methylpyridin-4-amine

Katalognummer: B15305187
Molekulargewicht: 126.13 g/mol
InChI-Schlüssel: KBWHPQBFBDEIEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoro-N-methylpyridin-4-amine is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique chemical properties, which include increased stability and reactivity. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-methylpyridin-4-amine typically involves the introduction of a fluorine atom into the pyridine ring. One common method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorination. Another method is the Umemoto reaction, which uses fluorinating agents to introduce the fluorine atom into the pyridine ring .

Industrial Production Methods

Industrial production of fluorinated pyridines often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoro-N-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, N-oxides, and reduced amine derivatives .

Wissenschaftliche Forschungsanwendungen

3-Fluoro-N-methylpyridin-4-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Fluoro-N-methylpyridin-4-amine involves its interaction with specific molecular targets. For instance, as a potassium channel blocker, it binds to voltage-gated potassium channels, reducing the efflux of potassium ions and enhancing nerve impulse conduction. This mechanism is particularly useful in treating conditions like multiple sclerosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Fluoro-N-methylpyridin-4-amine is unique due to its specific fluorination pattern, which imparts distinct physicochemical properties such as increased lipophilicity and stability. These properties make it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C6H7FN2

Molekulargewicht

126.13 g/mol

IUPAC-Name

3-fluoro-N-methylpyridin-4-amine

InChI

InChI=1S/C6H7FN2/c1-8-6-2-3-9-4-5(6)7/h2-4H,1H3,(H,8,9)

InChI-Schlüssel

KBWHPQBFBDEIEN-UHFFFAOYSA-N

Kanonische SMILES

CNC1=C(C=NC=C1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.